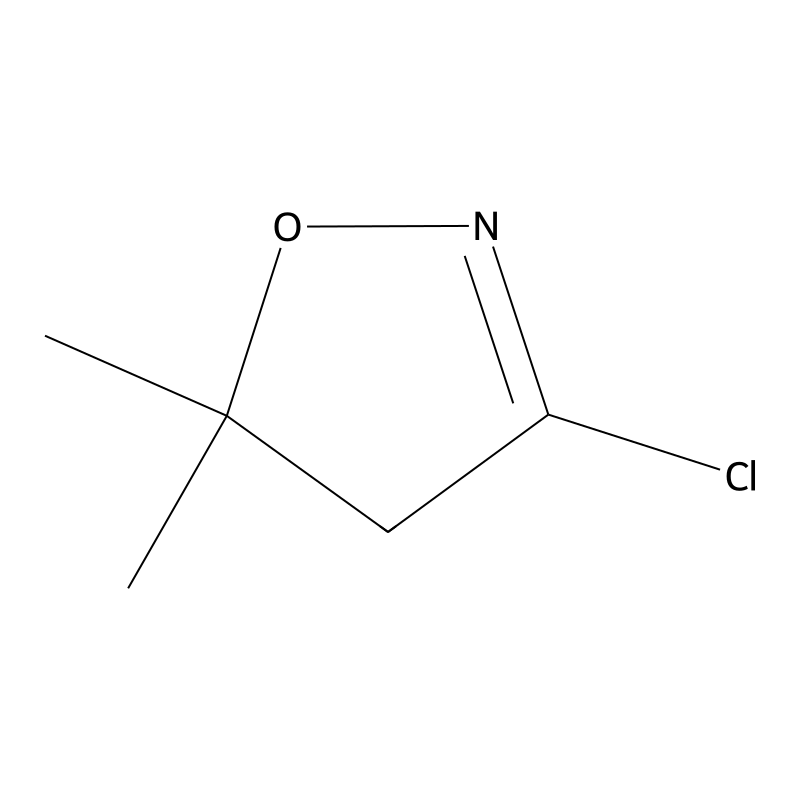3-chloro-5,5-dimethyl-4,5-dihydroisoxazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in Organic Chemistry
The compound “3-chloro-5,5-dimethyl-4,5-dihydroisoxazole” is used in the synthesis of other organic compounds . It is prepared by reacting 3-mercaptopropionate with 3-halogenated-5,5-dimethyl-4,5-dihydroisoxazole in the presence of a catalyst . The reaction speed is high, the impurity content is low, and the product yield is high .
Application in Herbicide Production
This compound is used as an intermediate in the synthesis of the herbicide pyroxasulfone . Pyroxasulfone belongs to the isoxazoline class of herbicides, which inhibits fatty acid synthesis . The synthesis process involves reacting the compound with thiourea in an acidic medium .
Application in Material Science
It serves as an effective oxidizing agent for the oxidation of urazoles and bis-urazoles to their corresponding triazolinediones .
Application in Physics
While there is no direct application of “3-chloro-5,5-dimethyl-4,5-dihydroisoxazole” in physics, the compound’s properties such as its molecular weight, boiling point, and solubility can be important in physical experiments . For example, its boiling point and solubility can affect its behavior in various states of matter .
Application in Biochemistry
Application in Agriculture
“3-chloro-5,5-dimethyl-4,5-dihydroisoxazole” is used as an intermediate in the synthesis of the herbicide pyroxasulfone . Pyroxasulfone belongs to the isoxazoline class of herbicides, which inhibits fatty acid synthesis . The synthesis process involves reacting the compound with thiourea in an acidic medium .
Application in Pharmaceutical Science
While there is no direct application of “3-chloro-5,5-dimethyl-4,5-dihydroisoxazole” in pharmaceutical science, the compound’s properties such as its molecular weight, boiling point, and solubility can be important in drug formulation . For example, its solubility can affect its bioavailability in the body .
Application in Cosmetic Science
Application in Forensic Science
Although there is no direct application of “3-chloro-5,5-dimethyl-4,5-dihydroisoxazole” in forensic science, the compound’s properties such as its molecular weight, boiling point, and solubility can be important in forensic analysis . For example, its boiling point and solubility can affect its behavior in various states of matter .
Application in Industrial Chemistry
“3-chloro-5,5-dimethyl-4,5-dihydroisoxazole” is used as an intermediate in the synthesis of the herbicide pyroxasulfone . Pyroxasulfone belongs to the isoxazoline class of herbicides, which inhibits fatty acid synthesis . The synthesis process involves reacting the compound with thiourea in an acidic medium .
Application in Analytical Chemistry
Application in Bioengineering
3-Chloro-5,5-dimethyl-4,5-dihydroisoxazole is a heterocyclic compound characterized by a five-membered ring containing nitrogen and oxygen atoms. Its chemical structure features a chlorine atom at the 3-position and two methyl groups at the 5-position of the isoxazole ring. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural properties.
A significant reaction pathway involves the synthesis from dichlorochloroform and 2-methylpropene in the presence of a base, yielding 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole with moderate yields under controlled conditions .
Research indicates that 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole exhibits biological activity that may be beneficial in various therapeutic contexts. Its derivatives have shown promise as herbicides and plant growth regulators, enhancing crop protection against specific pests . The compound's interactions with biological systems are still under investigation, but initial studies suggest potential efficacy in agricultural applications.
The synthesis of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole can be achieved through several methods:
- From Dihalogenoformoxime: The compound can be synthesized by reacting dichlorochloroform with 2-methylpropene in an alcoholic medium under basic conditions. This method has been reported to yield moderate amounts of the desired product .
- Alternative Methods: Other synthetic routes involve variations of nucleophilic substitution reactions or modifications of existing isoxazole derivatives to introduce the chloro substituent at the appropriate position .
3-Chloro-5,5-dimethyl-4,5-dihydroisoxazole finds utility primarily in:
- Agricultural Chemistry: As an intermediate in the synthesis of herbicides and other agrochemicals.
- Pharmaceuticals: Potentially serving as a precursor for bioactive compounds due to its unique structural features.
These applications leverage its ability to modulate biological activity through structural modifications.
Similar Compounds: Comparison
Several compounds share structural similarities with 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole:
These compounds highlight the uniqueness of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole by showcasing how variations in halogenation can influence biological activity and chemical reactivity.








